Cas no 1660-25-9 (N-MethylbenzohydrazideHydrochloride)

N-MethylbenzohydrazideHydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Methylbenzohydrazide hydrochloride
- Benzoic acid 1-methylhydrazide hydrochloride
- MFCD16620450
- N-Methylbenzohydrazide--hydrogen chloride (1/1)
- FT-0716155
- NSC-122437
- 1660-25-9
- NSC122437
- N-methylbenzohydrazide;hydrochloride
- DTXSID70515131
- N-MethylbenzohydrazideHydrochloride
-
- インチ: InChI=1S/C8H10N2O.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H
- InChIKey: HUEIPMFFNOGWLU-UHFFFAOYSA-N
- ほほえんだ: Cl.CN(C(C1=CC=CC=C1)=O)N
計算された属性
- せいみつぶんしりょう: 186.0559907g/mol
- どういたいしつりょう: 186.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 46.3Ų
- ひょうめんでんか: 0
じっけんとくせい
- ゆうかいてん: 165 ºC
N-MethylbenzohydrazideHydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N237100-5mg |
N-MethylbenzohydrazideHydrochloride |
1660-25-9 | 5mg |
$ 370.00 | 2022-06-03 | ||
TRC | N237100-2.5mg |
N-MethylbenzohydrazideHydrochloride |
1660-25-9 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
abcr | AB589637-1g |
N-Methylbenzohydrazide hydrochloride; . |
1660-25-9 | 1g |
€596.80 | 2024-07-20 | ||
TRC | N237100-10mg |
N-MethylbenzohydrazideHydrochloride |
1660-25-9 | 10mg |
$ 585.00 | 2022-06-03 | ||
abcr | AB589637-500mg |
N-Methylbenzohydrazide hydrochloride; . |
1660-25-9 | 500mg |
€373.70 | 2024-07-20 | ||
abcr | AB589637-250mg |
N-Methylbenzohydrazide hydrochloride; . |
1660-25-9 | 250mg |
€236.20 | 2024-07-20 |
N-MethylbenzohydrazideHydrochloride 関連文献
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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9. Caper tea
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
N-MethylbenzohydrazideHydrochlorideに関する追加情報
N-Methylbenzohydrazide Hydrochloride (CAS No. 1660-25-9): Properties, Applications, and Market Insights
N-Methylbenzohydrazide Hydrochloride (CAS No. 1660-25-9) is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This compound, often referred to as N-Methylbenzohydrazide HCl, is a hydrochloride salt derivative of N-Methylbenzohydrazide, which makes it highly soluble in water and other polar solvents. Its unique chemical structure and properties have made it a subject of interest in various scientific and industrial applications.
The molecular formula of N-Methylbenzohydrazide Hydrochloride is C8H11N3O·HCl, and it typically appears as a white to off-white crystalline powder. The compound is known for its stability under standard conditions, making it suitable for storage and handling in laboratory settings. Researchers often utilize N-Methylbenzohydrazide HCl as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
One of the most notable applications of N-Methylbenzohydrazide Hydrochloride is its role in medicinal chemistry. The compound has been investigated for its potential as a building block in the synthesis of bioactive molecules, including those with antimicrobial and anti-inflammatory properties. Recent studies have explored its utility in designing enzyme inhibitors, which are critical in drug discovery for conditions such as metabolic disorders and infectious diseases. This aligns with the growing interest in targeted drug design and precision medicine, which are currently trending topics in the pharmaceutical industry.
In addition to its pharmaceutical applications, N-Methylbenzohydrazide HCl is also used in academic and industrial research as a reagent for organic synthesis. Its ability to act as a hydrazine derivative makes it valuable in reactions such as condensation reactions and cyclization processes. These reactions are fundamental in the production of heterocyclic compounds, which are widely used in materials science and specialty chemicals. The compound’s versatility has led to increased demand from research institutions and chemical manufacturers.
The market for N-Methylbenzohydrazide Hydrochloride has seen steady growth, driven by advancements in drug discovery and the expanding need for high-purity chemical intermediates. Suppliers and distributors of N-Methylbenzohydrazide HCl often highlight its high purity (>98%) and compliance with industry standards, ensuring its suitability for sensitive applications. With the rise of green chemistry and sustainable practices, there is also a growing emphasis on optimizing the synthesis of this compound to minimize environmental impact.
Researchers and industry professionals frequently search for information on N-Methylbenzohydrazide Hydrochloride solubility, N-Methylbenzohydrazide HCl synthesis, and CAS 1660-25-9 applications. These queries reflect the compound’s importance in both theoretical and applied chemistry. Additionally, the increasing popularity of AI-driven drug discovery has spurred interest in compounds like N-Methylbenzohydrazide Hydrochloride, as they serve as valuable inputs for computational modeling and virtual screening.
Safety and handling guidelines for N-Methylbenzohydrazide Hydrochloride emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While the compound is not classified as hazardous under normal conditions, it is essential to follow best practices to ensure safe usage. Regulatory compliance, particularly in pharmaceutical applications, is another critical consideration for manufacturers and end-users.
In summary, N-Methylbenzohydrazide Hydrochloride (CAS No. 1660-25-9) is a versatile and valuable compound with broad applications in pharmaceuticals, chemical synthesis, and research. Its role in modern drug discovery and sustainable chemistry underscores its relevance in today’s scientific landscape. As the demand for specialized intermediates continues to grow, N-Methylbenzohydrazide HCl remains a key player in advancing innovation across multiple industries.
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